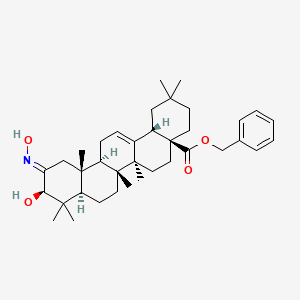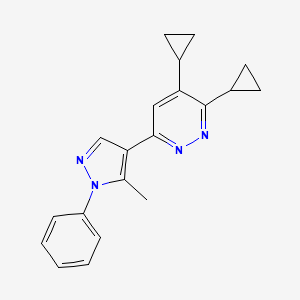
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide is an organic compound with the molecular formula C10H18FNO2. This compound is characterized by the presence of a fluorine atom, a ketone group, and two isopropyl groups attached to the nitrogen atom. It is a derivative of butanamide and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide typically involves the reaction of 2-fluoroacetoacetate with diisopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is then subjected to purification processes such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like ammonia (NH3) or thiols (R-SH) are used in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-fluoro-3-oxo-butanoic acid.
Reduction: Formation of 2-fluoro-3-hydroxy-N,N-di(propan-2-yl)butanamide.
Substitution: Formation of 2-substituted-3-oxo-N,N-di(propan-2-yl)butanamides.
Aplicaciones Científicas De Investigación
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide involves its interaction with specific molecular targets, such as enzymes. The fluorine atom and the ketone group play crucial roles in binding to the active site of enzymes, leading to inhibition or modulation of enzyme activity. The isopropyl groups provide steric hindrance, affecting the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
2-Fluoro-3-oxo-N,N-di(propan-2-yl)pentanamide: Similar structure with an additional carbon atom in the chain.
2-Fluoro-3-oxo-N,N-di(propan-2-yl)hexanamide: Similar structure with two additional carbon atoms in the chain.
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanoic acid: Similar structure with a carboxylic acid group instead of an amide group.
Uniqueness
2-Fluoro-3-oxo-N,N-di(propan-2-yl)butanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorine atom enhances its stability and lipophilicity, making it a valuable compound in various applications.
Propiedades
Número CAS |
650602-43-0 |
|---|---|
Fórmula molecular |
C10H18FNO2 |
Peso molecular |
203.25 g/mol |
Nombre IUPAC |
2-fluoro-3-oxo-N,N-di(propan-2-yl)butanamide |
InChI |
InChI=1S/C10H18FNO2/c1-6(2)12(7(3)4)10(14)9(11)8(5)13/h6-7,9H,1-5H3 |
Clave InChI |
OLLIPDOYYFDYFY-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)C(=O)C(C(=O)C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


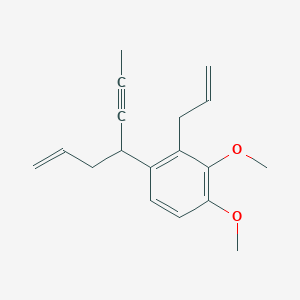

![1-[4-(Methanesulfonyl)phenyl]-4-[2-(piperidin-4-yl)ethyl]piperazine](/img/structure/B12612242.png)
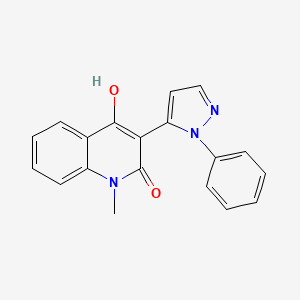
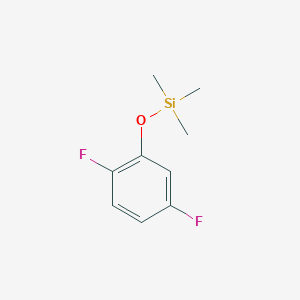
![5-Chloro-3-methyl-3,4-dihydro-2H-[1,3'-biquinolin]-2-one](/img/structure/B12612268.png)
![6-(4-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12612281.png)
![6-{[(2-Aminocyclohexyl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12612287.png)
![4-[(1-Hydroxycyclopentyl)ethynyl]-6-methyl-2H-pyran-2-one](/img/structure/B12612293.png)
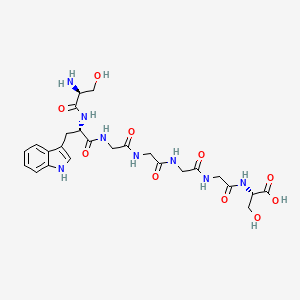
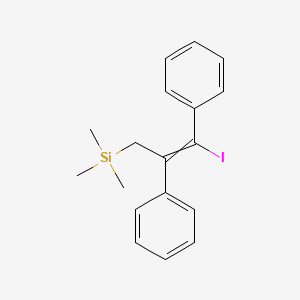
![1,3-Diphenyl-3-[3,5-bis(trifluoromethyl)phenyl]-1-propyne](/img/structure/B12612309.png)
